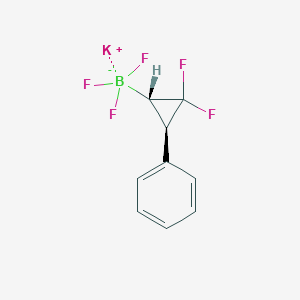
Potassium ((1S,3R)-2,2-difluoro-3-phenylcyclopropyl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium [(1S,3R)-2,2-difluoro-3-phenylcyclopropyl]trifluoroboranuide is a chemical compound known for its unique structure and reactivity. It is a member of the organotrifluoroborate family, which are compounds containing a boron atom bonded to three fluorine atoms and an organic group. This compound is particularly interesting due to its stability and versatility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium [(1S,3R)-2,2-difluoro-3-phenylcyclopropyl]trifluoroboranuide typically involves the reaction of a suitable cyclopropyl precursor with a boron reagent. One common method is the reaction of (1S,3R)-2,2-difluoro-3-phenylcyclopropyl bromide with potassium trifluoroborate in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium [(1S,3R)-2,2-difluoro-3-phenylcyclopropyl]trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura cross-coupling reactions, the product is typically a biaryl compound.
Applications De Recherche Scientifique
Potassium [(1S,3R)-2,2-difluoro-3-phenylcyclopropyl]trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism by which potassium [(1S,3R)-2,2-difluoro-3-phenylcyclopropyl]trifluoroboranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. In cross-coupling reactions, the compound acts as a nucleophilic partner, transferring its organic group to the palladium catalyst, which then facilitates the formation of a new carbon-carbon bond. The specific pathways involved depend on the nature of the reaction and the other reagents present.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium [(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]trifluoroboranuide
- Potassium [(1R,3S)-2,2-difluoro-3-(methoxymethyl)cyclopropyl]trifluoroboranuide
Uniqueness
Potassium [(1S,3R)-2,2-difluoro-3-phenylcyclopropyl]trifluoroboranuide is unique due to its specific stereochemistry and the presence of both difluoro and phenyl groups on the cyclopropyl ring. This unique structure imparts distinct reactivity and stability, making it a valuable reagent in various chemical transformations.
Propriétés
Formule moléculaire |
C9H7BF5K |
|---|---|
Poids moléculaire |
260.06 g/mol |
Nom IUPAC |
potassium;[(1S,3R)-2,2-difluoro-3-phenylcyclopropyl]-trifluoroboranuide |
InChI |
InChI=1S/C9H7BF5.K/c11-9(12)7(8(9)10(13,14)15)6-4-2-1-3-5-6;/h1-5,7-8H;/q-1;+1/t7-,8-;/m0./s1 |
Clé InChI |
ALSHDQKLSZXZAX-WSZWBAFRSA-N |
SMILES isomérique |
[B-]([C@H]1[C@@H](C1(F)F)C2=CC=CC=C2)(F)(F)F.[K+] |
SMILES canonique |
[B-](C1C(C1(F)F)C2=CC=CC=C2)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


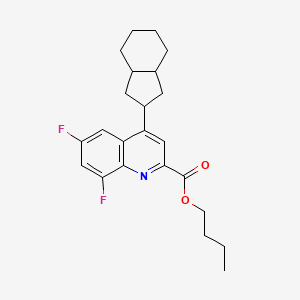
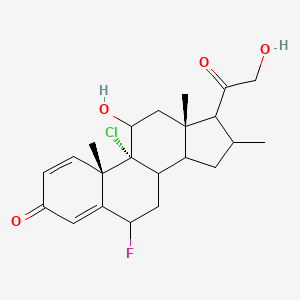

![10,11-Didehydro-6,7,8,9-tetrahydro-2H-cycloocta[g]-1-benzopyran-2-one](/img/structure/B14796819.png)
![(E)-7-[(1R,3aS,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid](/img/structure/B14796826.png)

![Ethyl (3-oxo-1-{[(3,4,5-trimethoxyphenyl)carbonyl]carbamothioyl}piperazin-2-yl)acetate](/img/structure/B14796828.png)
![Spiro[4.6]undecane-3-carboxylic acid](/img/structure/B14796836.png)
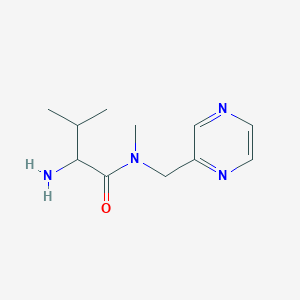
![2-methyl-6-(2-thienyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B14796861.png)
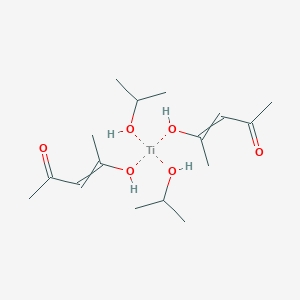
![2-Chloro-1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B14796873.png)
![9-chloro-7,7-dimethyl-7H-Benzo[c]fluorene](/img/structure/B14796885.png)
![[(2s)-2-({3-[hydroxyl(2-Phenyl-(1r)-1-{[(Benzyloxy)[(2s)-2-({3-[hydroxyl(2-Phenyl-(1r)-1-Carbonyl]-Amino}ethyl)phosphinyl]-2-[(3-Phenylisoxazol-5-Yl)methyl]-1-Oxo-Propyl}amino)-3-(4-Hydroxy-Phenyl)](/img/structure/B14796898.png)
